Home > Products > Screening Compounds P132803 > N-(4-bromo-2-fluorophenyl)-3-(pyridin-2-yloxy)benzamide
N-(4-bromo-2-fluorophenyl)-3-(pyridin-2-yloxy)benzamide - 1705160-47-9

N-(4-bromo-2-fluorophenyl)-3-(pyridin-2-yloxy)benzamide

Catalog Number: EVT-2888703
CAS Number: 1705160-47-9
Molecular Formula: C18H12BrFN2O2
Molecular Weight: 387.208
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one

Compound Description: This compound serves as an important intermediate in synthesizing various biologically active compounds []. Its synthesis involves a five-step process starting from pyridin-4-ol and 4-bromo-2-fluoroaniline. The structure of this intermediate was confirmed through ¹H NMR and Mass spectra.

Relevance: Both 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one and N-(4-bromo-2-fluorophenyl)-3-(pyridin-2-yloxy)benzamide share the 4-bromo-2-fluorophenyl group. Additionally, they both utilize pyridine derivatives as key building blocks, suggesting potential shared functionalities and biological activities. [https://www.semanticscholar.org/paper/44ef75ec7e01f98955f93ca2e1633562695779c9] []

N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide (GNE-A)

Compound Description: GNE-A is a potent and selective MET kinase inhibitor under development as a potential cancer treatment []. It exhibits low plasma clearance in mice and dogs, moderate clearance in rats and monkeys, and good oral bioavailability in preclinical models.

Relevance: While structurally more complex, GNE-A shares several key features with N-(4-bromo-2-fluorophenyl)-3-(pyridin-2-yloxy)benzamide. Both contain a fluorinated phenyl ring directly linked to an amide group. Additionally, both utilize heterocyclic rings (pyridine derivative in the target compound, pyrazolopyridine in GNE-A) as part of their structure, indicating potential similarities in their interactions with biological targets. [https://www.semanticscholar.org/paper/3e2f582a826efc6b98f189712bfb43c831537ff5] []

N-(3-(8-Bromoimidazo[1, 2-a] pyridin-2-yl)-4-fluorophenyl)benzamide Derivatives

Compound Description: This family of compounds was synthesized and characterized using techniques like ¹H-NMR, ¹³C-NMR, FT-IR, and LC-MS analysis []. They were derived from 3-(8-bromoimidazo[1,2-a]pyridin-2-yl)-4-fluoroaniline.

Relevance: This family of benzamide derivatives shares structural similarities with N-(4-bromo-2-fluorophenyl)-3-(pyridin-2-yloxy)benzamide. Both feature a fluorinated phenyl ring linked to a benzamide group. Furthermore, the presence of bromo-substituted imidazopyridine in these derivatives and pyridin-2-yloxy in the target compound suggests they belong to similar chemical classes and may exhibit comparable biological activities. [https://www.semanticscholar.org/paper/368a304af01318f5ad2243e39675eba2cb6ac68d] []

N-(3-Bromo-1,4-dioxo-1,4-dihydro-2-naphthyl)-4-fluoro-N-(4-fluorobenzoyl)benzamide

Compound Description: This compound, synthesized from 2-amino-3-bromo-1,4-naphthoquinone and 4-fluorobenzoyl chloride, contains two fluorophenyl rings connected to an imide group in a funnel-like arrangement [].

Relevance: The presence of two fluorophenyl rings connected to an imide group in N-(3-Bromo-1,4-dioxo-1,4-dihydro-2-naphthyl)-4-fluoro-N-(4-fluorobenzoyl)benzamide bears resemblance to the fluorinated phenyl ring connected to an amide group in N-(4-bromo-2-fluorophenyl)-3-(pyridin-2-yloxy)benzamide. This structural similarity suggests potential overlap in their chemical properties and possible biological activities. [https://www.semanticscholar.org/paper/f5a5fba2e535a8bb8abfb2bd57023b06729f303e] []

N-(4-(2-Amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Compound Description: This compound and its salts and crystalline forms are explored for their potential use in cancer and proliferative disease treatment [].

Relevance: This compound shares significant structural resemblance with N-(4-bromo-2-fluorophenyl)-3-(pyridin-2-yloxy)benzamide. Both feature a fluorinated phenyl ring linked to an amide group. They also share a core structural motif where this fluorophenyl group is connected to a substituted pyridine ring via an oxygen atom. This close structural similarity suggests they may belong to the same chemical class and potentially exhibit comparable biological activities. [https://www.semanticscholar.org/paper/b47489357dcdefd508bfb9df0a8b79a5a743aeca] []

N-(3-Fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Compound Description: This compound is a Type II DFG-out inhibitor targeting RIPK3 kinase, a crucial component in necroptosis signaling pathways [].

Relevance: N-(3-Fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide shares the fluorinated phenyl ring linked to an amide group motif with N-(4-bromo-2-fluorophenyl)-3-(pyridin-2-yloxy)benzamide. Additionally, both compounds utilize substituted heterocyclic rings (pyrrolopyridine and pyridine derivative, respectively) connected via an oxygen atom. This structural similarity suggests they may be classified within the same chemical group and potentially exhibit similar biological activity profiles. [https://www.semanticscholar.org/paper/4bb1e64d11c20bc9014be072a1d6cf12b39f0abb] []

3-Bromo-N-{(2S)-2-(4-fluorophenyl)-4-[3-(4-acetylpiperazin-1-yl)azetidin-1-yl]butyl}-N-methyl-5-(trifluoromethyl)benzamide Fumarate

Compound Description: This compound and its crystalline forms are investigated for their potential in treating gastrointestinal disorders [].

Relevance: The presence of a fluorophenyl ring directly attached to a benzamide group in both 3-Bromo-N-{(2S)-2-(4-fluorophenyl)-4-[3-(4-acetylpiperazin-1-yl)azetidin-1-yl]butyl}-N-methyl-5-(trifluoromethyl)benzamide Fumarate and N-(4-bromo-2-fluorophenyl)-3-(pyridin-2-yloxy)benzamide suggests a common structural motif. This similarity potentially points towards shared chemical characteristics and possibly comparable biological activities. [https://www.semanticscholar.org/paper/fdd3d338908673470bf7667f39ba7c733c5ae5a4] []

N-(3-Acrylamidophenyl)-4-((4-(4-(4-fluorophenyl)-1-methyl-2-(methylthio)-1H-imidazol-5-yl)pyridin-2-yl)amino)benzamide (Compound 13)

Compound Description: This compound is a potent covalent JNK3 inhibitor showing low double-digit nanomolar IC₅₀ values in a radiometric kinase assay and excellent selectivity against a panel of 410 kinases []. It was developed by modifying the amide bond moiety in the linker of acrylamido-N-(4-((4-(4-(4-fluorophenyl)-1-methyl-2-(methylthio)-1H-imidazol-5-yl)pyridin-2-yl)amino)phenyl)benzamide (Compound 1).

Relevance: Compound 13 and N-(4-bromo-2-fluorophenyl)-3-(pyridin-2-yloxy)benzamide both feature a fluorophenyl ring linked to an amide group within their structures. Further, both compounds utilize a substituted pyridine ring as a key structural element. This shared motif hints at potential similarities in their interaction with biological targets and their resulting activities. [https://www.semanticscholar.org/paper/354035f616eb52cd67b0e8c0436ee1ead2ae1a4a] []

2-exo-(2′-Fluoro-3′-(4-fluorophenyl)-pyridin-5′-yl)-7-azabicyclo[2.2.1]heptane (F2PhEP)

Compound Description: F2PhEP is a potent and selective α4β2 nicotinic acetylcholine receptor antagonist with low toxicity []. It was synthesized from 7-tert-butoxycarbonyl-7-azabicyclo[2.2.1]hept-2-ene.

Relevance: Both F2PhEP and N-(4-bromo-2-fluorophenyl)-3-(pyridin-2-yloxy)benzamide incorporate a fluorophenyl ring within their structures, suggesting a potential commonality in their chemical properties and possible biological activities. [https://www.semanticscholar.org/paper/31cc2bc43bb556c711bb5e258d74bfa690b0ca05] []

(E)-N-(2-Amino-4-fluorophenyl)-4-((3-(pyridin-3-yl)acrylamido)methyl)benzamide (Chidamide)

Compound Description: Chidamide is a subtype-selective histone deacetylase inhibitor used in the treatment of relapsed and refractory peripheral T-cell lymphoma []. Its structure was confirmed through X-ray diffraction studies.

Relevance: Chidamide and N-(4-bromo-2-fluorophenyl)-3-(pyridin-2-yloxy)benzamide share a fluorinated phenyl ring linked to an amide group. Both also feature a substituted pyridine ring as a critical structural element, suggesting they may be classified within the same chemical group and potentially exhibit overlapping biological activity profiles. [https://www.semanticscholar.org/paper/fe8a1045986630f32ed82450c9b060dde4674b54] []

3-Fluoro-N-(3-(2-fluorophenyl)-4-(4-fluorophenyl)thiazol-2(3H)-ylidene)benzamide (Compound 6d)

Compound Description: Compound 6d exhibits significant α-glucosidase inhibition with an IC50 value of 1.47 ± 0.05 μM, showcasing its potential as an antidiabetic agent [].

Relevance: This compound shares the fluorophenyl ring attached to a benzamide group motif with N-(4-bromo-2-fluorophenyl)-3-(pyridin-2-yloxy)benzamide. This structural similarity suggests potential overlap in their chemical properties and possible biological activities, particularly in the context of enzyme inhibition. [https://www.semanticscholar.org/paper/078957f2bb97ae8ac650b73d02d02ddf58b000cb] []

Properties

CAS Number

1705160-47-9

Product Name

N-(4-bromo-2-fluorophenyl)-3-(pyridin-2-yloxy)benzamide

IUPAC Name

N-(4-bromo-2-fluorophenyl)-3-pyridin-2-yloxybenzamide

Molecular Formula

C18H12BrFN2O2

Molecular Weight

387.208

InChI

InChI=1S/C18H12BrFN2O2/c19-13-7-8-16(15(20)11-13)22-18(23)12-4-3-5-14(10-12)24-17-6-1-2-9-21-17/h1-11H,(H,22,23)

InChI Key

NIFQCSQMNDPJLR-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)NC3=C(C=C(C=C3)Br)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.